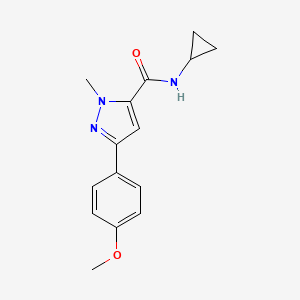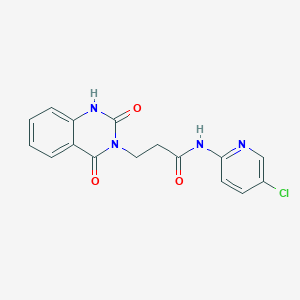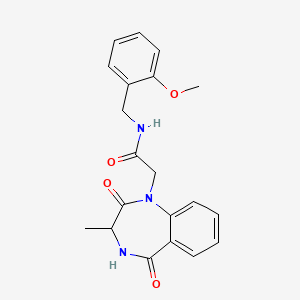![molecular formula C18H18N2O5 B11149170 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate](/img/structure/B11149170.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate is a complex organic compound with a unique structure that combines a benzoxazole ring with a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. Finally, the dimethylcarbamate group is introduced using a carbamoylation reaction with dimethylamine and a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H18N2O5/c1-20(2)18(21)24-14-7-8-15-16(19-25-17(15)10-14)11-23-13-6-4-5-12(9-13)22-3/h4-10H,11H2,1-3H3 |
InChI Key |
OKLIJOAJXXGZSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11149088.png)


![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11149105.png)
![7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149106.png)
![2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11149107.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11149122.png)
![1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11149132.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B11149134.png)
![N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11149136.png)
![3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11149144.png)
![4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11149150.png)

